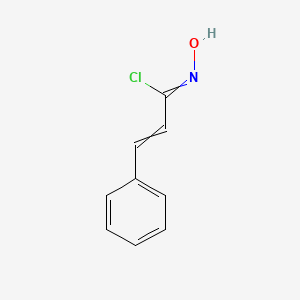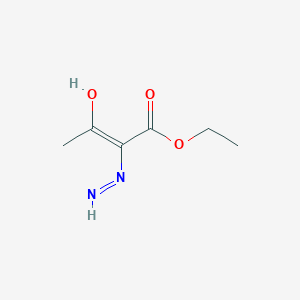![molecular formula C17H14S B14317385 9-[(Prop-2-en-1-yl)sulfanyl]anthracene CAS No. 110397-47-2](/img/structure/B14317385.png)
9-[(Prop-2-en-1-yl)sulfanyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Prop-2-en-1-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene typically involves the reaction of anthracene with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(Prop-2-en-1-yl)sulfanyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, especially at the 9-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-[(Prop-2-en-1-yl)sulfanyl]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene depends on its specific application. In biological systems, it may interact with cellular components through its aromatic structure and sulfanyl group, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthraldehyde oxime: Another anthracene derivative with different functional groups, used in various synthetic applications.
9,10-Diphenylanthracene: Known for its use in organic electronics and photophysical studies.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
Uniqueness
9-[(Prop-2-en-1-yl)sulfanyl]anthracene is unique due to the presence of the prop-2-en-1-yl sulfanyl group, which imparts distinct chemical reactivity and potential applications compared to other anthracene derivatives. This functional group allows for specific interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110397-47-2 |
|---|---|
Molekularformel |
C17H14S |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
9-prop-2-enylsulfanylanthracene |
InChI |
InChI=1S/C17H14S/c1-2-11-18-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h2-10,12H,1,11H2 |
InChI-Schlüssel |
UCAZHNMWUUYUOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




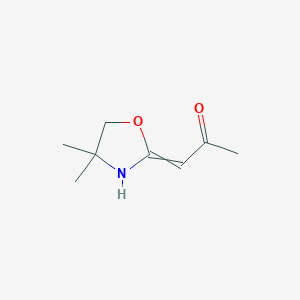
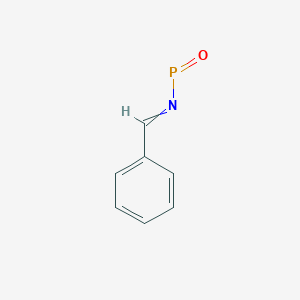
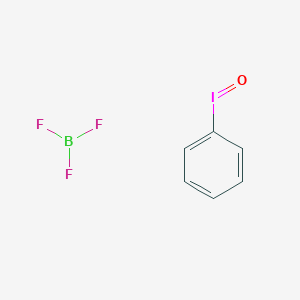
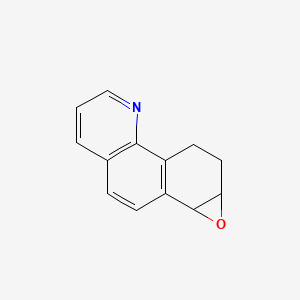


![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
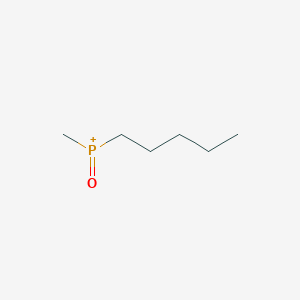
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

